molecular formula C23H20N6O5S B2373692 N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847190-56-1

N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2373692
CAS RN: 847190-56-1
M. Wt: 492.51
InChI Key: ZLLYHVVWMXEEFK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrimidinone ring, and a thioacetamide group . It also contains a nitrophenyl group, which suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the nitrophenyl group could potentially have a significant impact on the overall structure and properties of the compound .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Compounds : The compound has been used as a precursor or component in the synthesis of novel heterocyclic compounds. These include various derivatives with potential biological activities. For instance, one study synthesized various heterocyclic compounds using related structures, which showed potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Several studies have focused on synthesizing compounds with structures similar to N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, demonstrating antimicrobial properties. These compounds showed efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans (Vlasov et al., 2021).

  • Anticancer and Antioxidant Properties : The structure of this compound lends itself to modifications that can result in derivatives with potential anticancer and antioxidant properties. For example, modifications of similar compounds have shown promising results in anticancer activity and antioxidant studies (Sayed et al., 2021).

  • Inhibitory Activity on Biological Targets : Derivatives of this compound have been investigated for their inhibitory activities on various biological targets, such as cyclooxygenase enzymes, thymidylate synthase, and dihydrofolate reductase. These studies indicate the potential of such compounds in the development of drugs targeting these enzymes (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Potential as Anticonvulsant Agents : Research into derivatives of N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has also included exploration into their potential as anticonvulsant agents. Studies have synthesized thioacetamide derivatives and evaluated their anticonvulsant activity, providing insights into their potential use in treating convulsive disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Future Directions

The future research directions for this compound could be quite varied. It could be interesting to explore its potential biological activity, its chemical reactivity, or its physical properties .

properties

IUPAC Name

N-benzyl-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5S/c1-27-20-18(22(31)28(2)23(27)32)21(35-13-17(30)24-12-14-6-4-3-5-7-14)26-19(25-20)15-8-10-16(11-9-15)29(33)34/h3-11H,12-13H2,1-2H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLYHVVWMXEEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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